molecular formula C26H24Cl2N6O4 B612089 Siremadlin CAS No. 1448867-41-1

Siremadlin

カタログ番号 B612089
CAS番号: 1448867-41-1
分子量: 555.416
InChIキー: AGBSXNCBIWWLHD-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Siremadlin, also known as HDM201, is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity . It inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .


Molecular Structure Analysis

Siremadlin has a molecular formula of C26H24Cl2N6O4 and a molecular weight of 555.4 g/mol . Its IUPAC name is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one .


Physical And Chemical Properties Analysis

Siremadlin has a density of 1.5±0.1 g/cm^3, a boiling point of 736.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 143.4±0.5 cm^3, and it has a polar surface area of 103 Å^2 .

科学的研究の応用

1. Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia

  • Application Summary: Siremadlin, a p53–MDM2 inhibitor, was investigated in a phase I, dose-escalation study for patients with wild-type TP53 advanced solid or hematologic cancers .
  • Methods of Application: Initial dosing regimens were: 1A (day 1; 21-day cycle; dose 12.5–350 mg) and 2A (days 1–14; 28-day cycle; dose 1–20 mg). Alternative regimens included 1B (days 1 and 8; 28-day cycle) and 2C (days 1–7; 28-day cycle) .
  • Results: Dose-limiting toxicities (DLTs) occurred in 8/92 patients with solid tumors and 10/53 patients with hematologic malignancies. In solid tumors, an RDE of 120 mg was defined in 1B. In hematologic tumors, RDEs were defined in 1A: 250 mg, 1B: 120 mg, and 2C: 45 mg .

2. Treatment of Relapsed Refractory (R/R) Acute Myeloid Leukemia (AML)

  • Application Summary: Siremadlin has a well-characterized safety profile and encouraging single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) .
  • Methods of Application: Siremadlin was administered orally according to 4 treatment regimens: 1A, 250 mg or 350 mg or 400 mg on day 1 of a 3-week (-W) cycle (n= 6); 1B, 120 mg or 150 mg on days 1 and 8 of a 4-W cycle (n= 4); 2A, 20 mg or 30 mg daily for the first 2 weeks of a 4-W cycle (n= 2); and 2C, 45 mg daily for the first week of a 4-W cycle (n= 7) .
  • Results: Nineteen patients with R/R AML after ≥1 SCT had received siremadlin as salvage therapy for active disease .

3. Treatment of Myelofibrosis

  • Application Summary: Siremadlin, a Human Double Minute-2 (HDM2) Inhibitor, was added to Ruxolitinib after Suboptimal Response to Ruxolitinib Alone in Patients with Myelofibrosis .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results: The specific results or outcomes obtained for this application are not provided in the source .

1. Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia

  • Application Summary: Siremadlin, a p53–MDM2 inhibitor, was investigated in a phase I, dose-escalation study for patients with wild-type TP53 advanced solid or hematologic cancers .
  • Methods of Application: Initial dosing regimens were: 1A (day 1; 21-day cycle; dose 12.5–350 mg) and 2A (days 1–14; 28-day cycle; dose 1–20 mg). Alternative regimens included 1B (days 1 and 8; 28-day cycle) and 2C (days 1–7; 28-day cycle) .
  • Results: Dose-limiting toxicities (DLTs) occurred in 8/92 patients with solid tumors and 10/53 patients with hematologic malignancies. In solid tumors, an RDE of 120 mg was defined in 1B. In hematologic tumors, RDEs were defined in 1A: 250 mg, 1B: 120 mg, and 2C: 45 mg .

2. Treatment of Relapsed Refractory (R/R) Acute Myeloid Leukemia (AML)

  • Application Summary: Siremadlin has a well-characterized safety profile and encouraging single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) .
  • Methods of Application: Siremadlin was administered orally according to 4 treatment regimens: 1A, 250 mg or 350 mg or 400 mg on day 1 of a 3-week (-W) cycle (n= 6); 1B, 120 mg or 150 mg on days 1 and 8 of a 4-W cycle (n= 4); 2A, 20 mg or 30 mg daily for the first 2 weeks of a 4-W cycle (n= 2); and 2C, 45 mg daily for the first week of a 4-W cycle (n= 7) .
  • Results: Nineteen patients with R/R AML after ≥1 SCT had received siremadlin as salvage therapy for active disease .

3. Treatment of Myelofibrosis

  • Application Summary: Siremadlin, a Human Double Minute-2 (HDM2) Inhibitor, was added to Ruxolitinib after Suboptimal Response to Ruxolitinib Alone in Patients with Myelofibrosis .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results: The specific results or outcomes obtained for this application are not provided in the source .

1. Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia

  • Application Summary: Siremadlin, a p53–MDM2 inhibitor, was investigated in a phase I, dose-escalation study for patients with wild-type TP53 advanced solid or hematologic cancers .
  • Methods of Application: Initial dosing regimens were: 1A (day 1; 21-day cycle; dose 12.5–350 mg) and 2A (days 1–14; 28-day cycle; dose 1–20 mg). Alternative regimens included 1B (days 1 and 8; 28-day cycle) and 2C (days 1–7; 28-day cycle) .
  • Results: Dose-limiting toxicities (DLTs) occurred in 8/92 patients with solid tumors and 10/53 patients with hematologic malignancies. In solid tumors, an RDE of 120 mg was defined in 1B. In hematologic tumors, RDEs were defined in 1A: 250 mg, 1B: 120 mg, and 2C: 45 mg .

2. Treatment of Relapsed Refractory (R/R) Acute Myeloid Leukemia (AML)

  • Application Summary: Siremadlin has a well-characterized safety profile and encouraging single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) .
  • Methods of Application: Siremadlin was administered orally according to 4 treatment regimens: 1A, 250 mg or 350 mg or 400 mg on day 1 of a 3-week (-W) cycle (n= 6); 1B, 120 mg or 150 mg on days 1 and 8 of a 4-W cycle (n= 4); 2A, 20 mg or 30 mg daily for the first 2 weeks of a 4-W cycle (n= 2); and 2C, 45 mg daily for the first week of a 4-W cycle (n= 7) .
  • Results: Nineteen patients with R/R AML after ≥1 SCT had received siremadlin as salvage therapy for active disease .

3. Treatment of Myelofibrosis

  • Application Summary: Siremadlin, a Human Double Minute-2 (HDM2) Inhibitor, was added to Ruxolitinib after Suboptimal Response to Ruxolitinib Alone in Patients with Myelofibrosis .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results: The specific results or outcomes obtained for this application are not provided in the source .

将来の方向性

Siremadlin has demonstrated single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) and is being further investigated in combination studies .

特性

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siremadlin

CAS RN

1448867-41-1
Record name Siremadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siremadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siremadlin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。